molecular formula C11H7BrN4O3S B2839843 N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 1021132-07-9

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide

Cat. No. B2839843
CAS RN: 1021132-07-9
M. Wt: 355.17
InChI Key: JRDKESHGCABZPO-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an oxadiazole ring, a thiophene ring, and an isoxazole ring. These types of compounds are often studied for their potential applications in various fields, such as medicinal chemistry and materials science .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, X-ray crystallography, or computational methods . These techniques can provide information on the arrangement of atoms in the molecule and the nature of the chemical bonds.


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its specific structure. The presence of the oxadiazole, thiophene, and isoxazole rings suggests that it might participate in reactions typical of these heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, and stability, can be determined experimentally. These properties are influenced by the compound’s molecular structure .

Scientific Research Applications

Materials Science and Electronics

Thiophene derivatives, including the compound , have significantly contributed to materials science and electronics. Researchers have explored their use in organic semiconductors, light-emitting diodes (LEDs), and field-effect transistors (FETs). The bromo functionality at position 4 provides a useful handle for halogen exchange or coupling chemistry, allowing for tailored functionalization and improved electronic properties .

Agrochemical Applications

Thiophene-based molecules have shown promise in agrochemical applications. Their structural diversity and reactivity make them suitable candidates for developing novel pesticides, herbicides, and fungicides. Researchers investigate their efficacy in crop protection and pest management .

Pharmaceutical Research

Thiophene derivatives, including the compound described, play a vital role in pharmaceutical research. Scientists explore their potential as drug candidates due to their diverse biological effects. The presence of an amide group at position 2 facilitates functionalization, allowing for modifications that enhance bioactivity. Researchers study their interactions with biological targets and evaluate their pharmacological properties .

Organic Synthesis and Derivatization

The model compound’s functionalization allows facile downhill derivation. The aldehyde group at position 3 provides bench-stable derivatives that can be further modified synthetically. Additionally, the bromo functionality at position 4 enables halogen exchange reactions or coupling chemistry, making it valuable for organic synthesis and derivatization .

Heterocycle Reactions

The compound’s synthesis involves successive direct lithiations and a bromination reaction starting from thiophene. These regioselective reactions yield the desired product. Understanding these synthetic pathways contributes to the broader field of heterocycle reactions and provides insights into the reactivity of electrophiles .

Functionalization for Target Materials

Researchers appreciate the compound’s versatility. Its functional groups allow for easy derivatization, leading to new characterized derivatives. The amide group (position 2) and aldehyde group (position 3) provide handles for downstream modifications. These features make it a valuable building block for designing target materials in various applications .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied for compounds with medicinal or biological applications. Without specific information on this compound, it’s difficult to provide details on its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. Information on this is typically provided in a material safety data sheet (MSDS). It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for a compound depend on its properties and potential applications. For example, if this compound shows promising biological activity, future research might focus on optimizing its structure for medicinal use .

properties

IUPAC Name

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN4O3S/c1-5-4-6(16-19-5)9(17)13-11-15-14-10(18-11)7-2-3-8(12)20-7/h2-4H,1H3,(H,13,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDKESHGCABZPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide

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